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Executive Summary
Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) has emerged as a compelling

novel target for cancer immunotherapy.[1][2] Expressed on tumor-associated macrophages

(TAMs) and various cancer cells, Siglec-15 functions as an immune suppressor, inhibiting T-cell

proliferation and effector functions.[3][4] Notably, its expression is often mutually exclusive with

PD-L1, suggesting a potential therapeutic avenue for patients who are non-responsive to

existing PD-1/PD-L1 checkpoint inhibitors.[1][2] This technical guide provides an in-depth

overview of the therapeutic potential of anti-Siglec-15 antibodies, summarizing the mechanism

of action, preclinical and clinical data, and key experimental methodologies.

Introduction to Siglec-15
Siglec-15 is a type I transmembrane protein belonging to the immunoglobulin superfamily.[5]

While its expression in normal tissues is restricted to certain myeloid cells and osteoclasts, it is

broadly upregulated in a variety of human cancers.[2][6] The upregulation of Siglec-15 in the

tumor microenvironment (TME) is thought to be driven by macrophage colony-stimulating factor

(M-CSF), while its expression is suppressed by interferon-gamma (IFN-γ), a key inducer of PD-

L1.[2] This differential regulation contributes to the observed mutually exclusive expression

pattern between Siglec-15 and PD-L1 in non-small cell lung cancer (NSCLC) and other tumors.

[1][7]
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Mechanism of Action of Anti-Siglec-15 Antibodies
Anti-Siglec-15 antibodies are designed to block the immunosuppressive function of Siglec-15.

The proposed mechanism of action involves the following key steps:

Binding and Blockade: The antibody specifically binds to Siglec-15 on the surface of tumor

cells or TAMs.

Inhibition of T-cell Suppression: This binding prevents Siglec-15 from interacting with its yet-

to-be-fully-identified receptor on T-cells, thereby abrogating the downstream inhibitory

signals.

Restoration of T-cell Function: By blocking the Siglec-15-mediated suppression, the anti-

Siglec-15 antibody restores the ability of T-cells to proliferate, produce cytokines, and mount

an effective anti-tumor immune response.[2][8]

The downstream signaling of Siglec-15 is believed to involve the inhibition of the NF-κB and

NFAT pathways in T-cells.[1] Furthermore, Siglec-15 engagement may lead to the production of

immunosuppressive cytokines such as TGF-β and IL-10 in the TME.[1][6]

Signaling Pathway of Siglec-15 Mediated Immune
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Caption: Siglec-15 on TAMs/tumor cells suppresses T-cell function.

Preclinical Data
A substantial body of preclinical evidence supports the therapeutic potential of anti-Siglec-15

antibodies.

In Vitro Studies
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Binding Affinity: Various anti-Siglec-15 monoclonal antibodies (mAbs) have been generated

and shown to bind to both human and murine Siglec-15 with high affinity.[8][9]

T-cell Activation: In co-culture assays, anti-Siglec-15 mAbs have been demonstrated to

reverse the Siglec-15-mediated suppression of T-cell proliferation and cytokine production.[4]

For instance, the antibody BCG008 was shown to significantly abrogate Siglec-15-mediated

T-cell suppression in a dose-dependent manner.[4]

In Vivo Studies
Tumor Growth Inhibition: In syngeneic mouse tumor models, treatment with anti-Siglec-15

mAbs has resulted in significant inhibition of tumor growth.[2] This anti-tumor activity is

observed both as a monotherapy and in combination with other checkpoint inhibitors like

anti-PD-1 antibodies.[2][4]

Enhanced Anti-Tumor Immunity: The anti-tumor effects of Siglec-15 blockade are associated

with an increase in tumor-infiltrating T-cells and a shift towards a more pro-inflammatory

tumor microenvironment.[2] Some studies have also shown a reduction in

immunosuppressive cytokines like TGF-β, IL-6, and IL-10 following treatment.[5][9]
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Preclinical Antibody Model System Key Findings Reference

NC318
In vitro and in vivo

mouse models

Blocks Siglec-15

mediated immune

suppression.

[1][8]

BCG008
Siglec-15-humanized

mice

High affinity, potent

anti-tumor activity,

synergistic with anti-

PD-L1.

[4]

1-15D1
Siglec-15 humanized

mouse model

High binding affinity,

activates T-cell

response, Fc-

mediated effector

functions contribute to

efficacy.

[10]

Unnamed mAb
In vitro and in vivo

mouse models

High affinity (EC50 of

76.65 ng/mL), blocks

T-cell suppression,

moderately prevents

tumor growth.

[8][11]

Chimeric heavy-chain

Abs (S1, S5, S6)

Xenograft mouse

model

Showed tumor

targeting and anti-

tumor effects, with S1

being the most potent.

Reduced TGF-β, IL-6,

and IL-10 levels.

[5][9]

Clinical Development of Anti-Siglec-15 Antibodies
The promising preclinical data led to the clinical investigation of anti-Siglec-15 antibodies.

NC318 (NCT03665285, NCT04699123)
NC318 was the first-in-class anti-Siglec-15 antibody to enter clinical trials.[1]
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Phase 1/2 Monotherapy Trial (NCT03665285):

This trial enrolled heavily pre-treated patients with advanced solid tumors.[1]

NC318 was generally well-tolerated, with the most common treatment-related adverse

events being diarrhea, infusion reactions, fatigue, and headache.

Early signs of clinical activity were observed, including a durable complete response (CR)

and a partial response (PR) in NSCLC patients who were refractory to prior anti-PD-1/PD-

L1 therapy.

The overall disease control rate across all tumor types in the phase 1 and 2 studies was

37%, with a median progression-free survival (PFS) of 5.0 months. In the lung cancer

cohort, the disease control rate was 45% with a median PFS of 5.2 months.

Phase 2 Combination Trial (NCT04699123):

This study evaluated NC318 in combination with pembrolizumab in patients with advanced

NSCLC refractory to PD-1 axis inhibitors.[12]

Discontinuation of Monotherapy Development:

Despite early promising signals, NextCure announced the discontinuation of NC318

monotherapy development in late 2022 due to a lack of responses in a phase 2 trial.[13]

The company continues to support a trial of NC318 in combination with pembrolizumab.

[13]
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NC318 Phase 1/2 Trial Data Value Reference

Patient Population
Advanced/metastatic solid

tumors, heavily pre-treated
[1]

Prior Immunotherapy 63% of patients [1]

Disease Control Rate (All

Tumors)
37%

Median Progression-Free

Survival (All Tumors)
5.0 months

Disease Control Rate (Lung

Cancer Cohort)
45%

Median Progression-Free

Survival (Lung Cancer Cohort)
5.2 months

Other Investigational Anti-Siglec-15 Antibodies
PYX-106 (NCT05718557): This is another anti-Siglec-15 antibody currently in a phase 1 trial

for patients with relapsed/refractory advanced solid tumors.[14]

Experimental Protocols
The investigation of anti-Siglec-15 antibodies involves a range of standard and specialized

experimental techniques.

Siglec-15 Expression Analysis
Immunohistochemistry (IHC):

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are

deparaffinized and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Siglec-15

antigen.
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Antibody Incubation: Sections are incubated with a primary antibody specific for Siglec-15,

followed by a secondary antibody conjugated to an enzyme (e.g., horseradish

peroxidase).

Detection: A chromogenic substrate is added to visualize the location of Siglec-15

expression.

Analysis: Staining intensity and the percentage of positive cells (both tumor and immune

cells) are scored.[1][14]

Quantitative Immunofluorescence (QIF): This method provides a more objective and

quantitative measure of protein expression compared to traditional IHC.[7] It involves using

fluorescently labeled antibodies and automated image analysis to determine the precise

level of Siglec-15 expression in different cellular compartments (e.g., tumor vs. stroma).[7]

Antibody Characterization
ELISA (Enzyme-Linked Immunosorbent Assay):

Coating: Recombinant Siglec-15 protein is immobilized on a microplate.

Binding: The anti-Siglec-15 antibody is added and allowed to bind to the protein.

Detection: A secondary antibody conjugated to an enzyme is used to detect the bound

primary antibody.

Quantification: The signal is measured to determine the binding affinity (e.g., EC50) of the

antibody.[8][11]

FACS (Fluorescence-Activated Cell Sorting):

Cell Staining: Cells expressing Siglec-15 (e.g., engineered cell lines or primary cells) are

incubated with a fluorescently labeled anti-Siglec-15 antibody.

Analysis: A flow cytometer is used to measure the fluorescence intensity of individual cells,

confirming the antibody's ability to bind to cell-surface Siglec-15.[8][11]

In Vitro Functional Assays
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T-cell Proliferation Assay:

Co-culture: T-cells are co-cultured with Siglec-15-expressing cells (e.g., macrophages or

engineered cells) in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies).

Treatment: The co-culture is treated with either an anti-Siglec-15 antibody or an isotype

control.

Measurement of Proliferation: T-cell proliferation is assessed by measuring the

incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) or by using a dye

dilution assay (e.g., CFSE).[1][4]

General Experimental Workflow

Preclinical Development
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Caption: A typical workflow for anti-Siglec-15 antibody development.
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Future Directions and Conclusion
The journey of anti-Siglec-15 antibodies has highlighted both the promise and the challenges of

targeting novel immune checkpoints. While the discontinuation of NC318 monotherapy was a

setback, the underlying biology of Siglec-15 as an important immune suppressor, particularly in

the PD-L1 negative setting, remains a compelling area of research.

Logical Relationship: Patient Stratification

Tumor Microenvironment

PD-L1 Positive

Expression Profile

Siglec-15 Positive

Expression Profile
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Caption: Mutually exclusive expression of Siglec-15 and PD-L1.

Future research will likely focus on:

Combination Therapies: Exploring the synergy of anti-Siglec-15 antibodies with other

immunotherapies, chemotherapy, or radiation.[3]

Biomarker Development: Refining biomarker strategies to identify patients most likely to

respond to Siglec-15 blockade.
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Understanding Resistance: Investigating the mechanisms of primary and acquired resistance

to anti-Siglec-15 therapy.

Next-Generation Antibodies: Developing antibodies with enhanced properties, such as

improved Fc-mediated effector functions.[10]

In conclusion, while the path to clinical success has not been linear, targeting Siglec-15

remains a scientifically sound and potentially valuable strategy in cancer immunotherapy. The

insights gained from the initial clinical trials will be invaluable in guiding the next wave of

research and development in this promising field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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